molecular formula C12H17N5O4 B8249751 Adenosine, N-methyl-2'-O-methyl-

Adenosine, N-methyl-2'-O-methyl-

Cat. No.: B8249751
M. Wt: 295.29 g/mol
InChI Key: GRYSXUXXBDSYRT-UHFFFAOYSA-N
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Description

Adenosine, N-methyl-2’-O-methyl- is a modified nucleoside that plays a significant role in various biological processes. It is structurally characterized by the addition of a methyl group to the nitrogen atom at the 6th position and another methyl group to the oxygen atom at the 2’ position of the ribose moiety. This compound is known for its stability and resistance to enzymatic degradation, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, N-methyl-2’-O-methyl- typically involves the methylation of adenosine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by selective methylation at the 2’ position using methyl iodide or dimethyl sulfate under basic conditions. The amino group at the 6th position is then methylated using methylating agents such as methyl triflate or methyl iodide in the presence of a base like sodium hydride .

Industrial Production Methods

Industrial production of Adenosine, N-methyl-2’-O-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation steps .

Chemical Reactions Analysis

Types of Reactions

Adenosine, N-methyl-2’-O-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Adenosine, N-methyl-2’-O-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleosides.

    Biology: Plays a role in the study of RNA modifications and their effects on gene expression.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of nucleic acid-based technologies and diagnostics.

Mechanism of Action

The mechanism of action of Adenosine, N-methyl-2’-O-methyl- involves its incorporation into RNA molecules, where it can influence RNA stability and function. The methyl groups at the 2’ and 6th positions enhance the compound’s resistance to enzymatic degradation, allowing it to persist longer in biological systems. This stability makes it a valuable tool for studying RNA modifications and their impact on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine, N-methyl-2’-O-methyl- is unique due to its dual methylation, which provides enhanced stability and resistance to degradation compared to its analogs. This makes it particularly useful in applications where prolonged stability is required, such as in therapeutic research and RNA-based technologies .

Properties

IUPAC Name

2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYSXUXXBDSYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Thrombin inhibition produced by sulodexide is due to the additive effect of its components, namely, heparin cofactor II (HCII) catalysis by dermatan sulfate and antithrombin-III catalysis by fast moving heparin (FMH).
Record name Sulodexide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

57821-29-1
Record name Sulodexide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

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